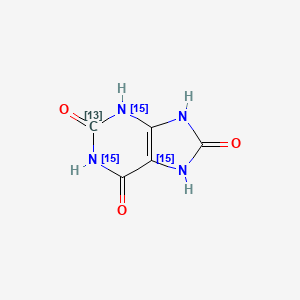

Uric acid-13C,15N3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H4N4O3 |

|---|---|

分子量 |

172.08 g/mol |

IUPAC名 |

7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i5+1,6+1,8+1,9+1 |

InChIキー |

LEHOTFFKMJEONL-CIKYWDRWSA-N |

異性体SMILES |

C12=C(NC(=O)[15NH]1)[15NH][13C](=O)[15NH]C2=O |

正規SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O |

製品の起源 |

United States |

Foundational & Exploratory

What is the principle of using Uric acid-13C,15N3 as an internal standard?

An in-depth technical guide on the principles and application of Uric acid-13C,15N3 as an internal standard in quantitative analysis.

Introduction

The accurate quantification of endogenous metabolites is a cornerstone of biomedical research and clinical diagnostics. Uric acid, the final product of purine metabolism in humans, is a critical biomarker for a range of pathological conditions, including gout, hyperuricemia, and kidney disease. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the precise measurement of uric acid in biological matrices. However, the accuracy of LC-MS-based quantification can be compromised by variations in sample preparation and matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to overcome these challenges and ensure the reliability of analytical data.

This technical guide provides a comprehensive overview of the principles underlying the use of this compound as an internal standard for the quantitative analysis of uric acid. It is intended for researchers, scientists, and drug development professionals who are developing and validating bioanalytical methods.

Core Principle: Stable Isotope Dilution

The fundamental principle behind using this compound as an internal standard is stable isotope dilution (SID) . This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The ideal internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.

This compound is an excellent internal standard for uric acid because:

-

Identical Chemical and Physical Properties: It co-elutes with the endogenous (unlabeled) uric acid during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguishable from the endogenous uric acid by the mass spectrometer due to the mass difference imparted by the 13C and 15N isotopes.

By adding a known amount of this compound to the sample prior to any processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), it experiences the same sample loss and ion suppression or enhancement as the endogenous uric acid. Therefore, the ratio of the mass spectrometric response of the endogenous analyte to the internal standard remains constant, regardless of variations in sample recovery or matrix effects. This allows for the accurate calculation of the endogenous uric acid concentration.

Caption: Workflow illustrating the principle of stable isotope dilution using an internal standard.

Experimental Protocol: Quantification of Uric Acid in Human Plasma

This section outlines a typical experimental protocol for the quantification of uric acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Uric acid certified reference standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (with anticoagulant)

2. Preparation of Stock and Working Solutions:

-

Uric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve uric acid in a suitable solvent (e.g., 0.1 M NaOH), followed by dilution with methanol/water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution in a similar manner.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the uric acid stock solution. Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution and vortex briefly.

-

Add 200 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate uric acid from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for uric acid and this compound.

5. Data Analysis:

-

Integrate the peak areas for both the uric acid and this compound MRM transitions.

-

Calculate the peak area ratio (uric acid / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical experimental workflow for sample preparation and analysis.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly robust and reliable analytical methods. The following tables summarize typical performance characteristics of an LC-MS/MS method for uric acid quantification.

Table 1: Method Validation Parameters

| Parameter | Typical Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

Table 2: Assessment of Matrix Effect and Recovery

| Parameter | Uric Acid | This compound |

| Extraction Recovery | ||

| Low QC | 85 - 95% | 85 - 95% |

| High QC | 87 - 98% | 87 - 98% |

| Matrix Effect | ||

| Low QC | 90 - 105% | 90 - 105% |

| High QC | 92 - 108% | 92 - 108% |

Uric Acid Metabolic Pathway

Understanding the metabolic context of uric acid is crucial for interpreting quantitative data. Uric acid is the end product of purine metabolism in humans.

Caption: Simplified metabolic pathway of uric acid formation.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of uric acid in complex biological matrices. Its use within a stable isotope dilution LC-MS/MS method effectively compensates for variability in sample preparation and mitigates the impact of matrix effects. This approach provides the high level of analytical confidence required in both clinical diagnostics and pharmaceutical research, ensuring the reliability of data used for disease monitoring, drug development, and toxicological studies.

Uric acid-13C,15N3 chemical structure and molecular weight

An In-depth Technical Guide to Uric acid-13C,15N3

This technical guide provides comprehensive information on the chemical properties, applications, and analysis of this compound, an isotopically labeled form of uric acid. It is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled internal standards for quantitative analysis.

Chemical Structure and Properties

Uric acid is a heterocyclic compound that is a product of the metabolic breakdown of purine nucleotides.[1][2] The isotopically labeled this compound is a synthetic variant where one carbon and three nitrogen atoms have been replaced with their respective heavy isotopes. Specifically, the labeling is at the C2 position and the N1, N3, and N7 positions.[3][4] This mass shift allows it to be distinguished from the endogenous, unlabeled uric acid by mass spectrometry, making it an ideal internal standard for quantification.[5]

The key properties of both unlabeled uric acid and its stable isotope-labeled counterpart are summarized below.

Data Presentation: Properties of Uric Acid and this compound

| Property | Uric Acid (Unlabeled) | This compound (Labeled) |

| Chemical Structure |  | Labeled positions: 2-¹³C; 1,3,7-¹⁵N₃ |

| IUPAC Name | 7,9-Dihydro-1H-purine-2,6,8(3H)-trione[1][2][6] | 7,9-dihydro-1H-purine-2,6,8(3H)-trione-2-¹³C-1,3,7-¹⁵N₃ |

| Molecular Formula | C₅H₄N₄O₃[1][2][6][7][8] | C₄¹³CH₄N¹⁵N₃O₃ |

| Molar Mass | 168.11 g/mol [1][2][7][8] | 172.08 g/mol [4][9][10] |

| Isotopic Purity | Not Applicable | ≥98 atom % |

| Chemical Purity | Typically ≥99% | ≥95%[4] |

| Appearance | White crystalline solid[1][2][6] | Solid |

| Solubility | Sparingly soluble in water[2] | Soluble in water |

| Unlabeled CAS Number | 69-93-2[2][4][8] | 69-93-2[4] |

| Labeled CAS Number | Not Applicable | 2421217-23-2[4] |

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the accurate quantification of uric acid in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol for the quantification of uric acid in human plasma.

Protocol: Quantification of Uric Acid in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of uric acid in human plasma samples using a stable isotope dilution method with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Uric acid analytical standard

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Centrifuge tubes and vials

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of unlabeled uric acid in deionized water.

-

Prepare a 100 µg/mL stock solution of this compound (IS) in deionized water.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the uric acid stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL centrifuge tube.

-

Add 10 µL of the 100 µg/mL this compound internal standard solution to each tube and vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient to separate uric acid from other matrix components (e.g., 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Uric Acid (Analyte): Q1: 167.0 m/z → Q3: 124.0 m/z

-

This compound (IS): Q1: 171.0 m/z → Q3: 127.0 m/z

-

-

Optimize ion source parameters (e.g., temperature, gas flows, capillary voltage) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (uric acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of uric acid in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualization

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for its use.

Caption: Chemical structure of this compound.

Caption: Typical workflow for quantifying uric acid using a stable isotope-labeled internal standard.

References

- 1. byjus.com [byjus.com]

- 2. Uric acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Uric acid (2-¹³C, 98%; 1,3,7-¹âµNâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Uric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 7. Uric Acid | C5H4N4O3 | CID 1175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Uric acid [webbook.nist.gov]

- 9. This compound | C5H4N4O3 | CID 162642056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Uric acid-2-13C,1,3,7-15N3 - [sigmaaldrich.com]

Synthesis and Isotopic Purity of Uric Acid-13C,15N3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Uric acid-13C,15N3. This isotopically labeled compound is a critical internal standard for the accurate quantification of uric acid in biological matrices by mass spectrometry.[1][2][3] Uric acid, the final product of purine metabolism in humans, is a key biomarker for a range of pathologies, including gout, hyperuricemia, and kidney disease.[2] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Chemical and Isotopic Information

This compound is a specialized chemical in which one carbon atom and three nitrogen atoms of the uric acid molecule are replaced with their respective heavy isotopes.

| Property | Value |

| Formal Name | 7,9-dihydro-1H-purine-2,6,8(3H)-trione-2-13C-1,3,7-15N3 |

| Molecular Formula | C₄[¹³C]H₄N[¹⁵N]₃O₃ |

| Molecular Weight | 172.1 g/mol |

| Isotopic Enrichment | Typically ≥98% for ¹³C and ≥98% for ¹⁵N |

| Chemical Purity | ≥95% |

Proposed Synthetic Pathway

While specific, detailed synthetic protocols for commercially available this compound are often proprietary, a plausible synthetic route can be constructed based on established methods for the synthesis of isotopically labeled purines. The following proposed pathway utilizes labeled precursors to construct the uric acid core.

The synthesis of the uric acid ring system can be achieved through the condensation of a labeled urea equivalent with a suitable pyrimidine derivative. One common approach involves the Traube purine synthesis. A possible retrosynthetic analysis suggests the disassembly of the uric acid molecule into simpler, commercially available isotopically labeled starting materials.

A potential forward synthesis could involve the reaction of a labeled urea with a diamino pyrimidine derivative. For the specific labeling pattern of this compound, [¹³C,¹⁵N₂]-urea and [¹⁵N]-glycine or a derivative could serve as key precursors.

Caption: Proposed synthetic pathway for Uric acid-¹³C,¹⁵N₃.

Experimental Protocols

General Protocol for Isotopic Purity Determination by Mass Spectrometry

The determination of isotopic enrichment is crucial to ensure the quality of the labeled standard. High-resolution mass spectrometry is the method of choice for this analysis. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric analysis.

3.1.1. Sample Preparation

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as a dilute aqueous solution of sodium hydroxide, to a known concentration.

-

Derivatization (for GC-MS): For analysis by GC-MS, the uric acid must be derivatized to increase its volatility. A common method is silylation.

-

To an aliquot of the dissolved standard, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

3.1.2. Chromatographic Separation

-

LC-MS: Utilize a reverse-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid to ensure good peak shape.

-

GC-MS: Employ a capillary column suitable for the analysis of derivatized organic acids.

3.1.3. Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to resolve the isotopologues.

-

Ionization: Use electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Data Acquisition: Acquire data in full scan mode to capture the isotopic distribution of the molecular ion or a characteristic fragment ion.

Caption: General workflow for isotopic purity determination.

Data Analysis for Isotopic Purity

-

Extract Ion Chromatograms (EICs): Generate EICs for the theoretical masses of the unlabeled uric acid, the desired labeled this compound, and any other potential isotopologues.

-

Peak Integration: Integrate the area under the curve for each EIC peak.

-

Correction for Natural Isotope Abundance: Correct the peak areas for the natural abundance of ¹³C and ¹⁵N in the unlabeled standard.

-

Calculate Isotopic Enrichment: The isotopic purity is calculated as the percentage of the peak area of the desired labeled isotopologue relative to the sum of the peak areas of all isotopologues.

Quantitative Data Summary

The following table summarizes the expected specifications for commercially available this compound. Actual batch-to-batch variability may exist.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment (¹³C) | ≥ 98 atom % | Mass Spectrometry (MS) |

| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % | Mass Spectrometry (MS) |

Conclusion

This compound is an indispensable tool for researchers and clinicians requiring precise and accurate quantification of uric acid. While the specific details of its commercial synthesis are proprietary, a plausible synthetic route can be envisioned based on established purine chemistry. The rigorous assessment of its isotopic purity by high-resolution mass spectrometry is a critical quality control step, ensuring its reliability as an internal standard in demanding analytical applications. The methodologies outlined in this guide provide a framework for the verification and application of this important labeled compound in biomedical research and drug development.

References

Uric acid-13C,15N3 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for Uric Acid-¹³C,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for the isotopically labeled internal standard, Uric acid-¹³C,¹⁵N₃. Understanding the CoA is crucial for ensuring the quality, accuracy, and reliability of experimental data in research and drug development.

Quantitative Data Summary

The quantitative data for a specific lot of Uric acid-¹³C,¹⁵N₃ is summarized below. These specifications are critical for the use of this material as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Chemical Formula | C₄[¹³C]H₄N[¹⁵N]₃O₃ |

| Molecular Weight | 172.1 g/mol |

| CAS Number | 2421217-23-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC-UV | ≥95% |

| Isotopic Purity (¹³C) | Mass Spectrometry | ≥98 atom % |

| Isotopic Purity (¹⁵N) | Mass Spectrometry | ≥98 atom % |

| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into the rigorous testing performed to ensure the quality of the Uric acid-¹³C,¹⁵N₃ standard.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the chemical purity of Uric acid-¹³C,¹⁵N₃ by separating it from any unlabeled uric acid and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.5) and a polar organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical starting condition could be 95:5 (v/v) buffer to organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 284 nm.

-

Injection Volume: 10 µL.

Procedure:

-

A standard solution of Uric acid-¹³C,¹⁵N₃ is prepared in a suitable solvent (e.g., 0.1 M NaOH, diluted with mobile phase).

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The standard solution is injected onto the column.

-

The chromatogram is recorded, and the peak area of Uric acid-¹³C,¹⁵N₃ is measured.

-

Chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by Mass Spectrometry

Objective: To confirm the identity and determine the isotopic enrichment of ¹³C and ¹⁵N in Uric acid-¹³C,¹⁵N₃.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

Mass Spectrometry Conditions (LC-MS/MS Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Scan Mode: Full scan to observe the molecular ion cluster.

-

Mass Range: m/z 100-200.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

Procedure:

-

A dilute solution of Uric acid-¹³C,¹⁵N₃ is infused directly into the mass spectrometer or injected via an LC system.

-

The mass spectrum is acquired, showing the distribution of isotopologues.

-

The theoretical mass of unlabeled uric acid (C₅H₄N₄O₃) is approximately 168.0 g/mol .

-

The mass of Uric acid-¹³C,¹⁵N₃ (C₄[¹³C]H₄N[¹⁵N]₃O₃) is expected to be approximately 172.1 g/mol (M+4).

-

Isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to the fully labeled molecule (M+4) to the sum of intensities of all relevant isotopologue peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Uric acid-¹³C,¹⁵N₃.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

NMR Conditions:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25°C.

Procedure:

-

A sample of Uric acid-¹³C,¹⁵N₃ is dissolved in the deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants (for ¹H NMR), and the number of signals are analyzed and compared to the expected structure of uric acid. The incorporation of ¹³C and ¹⁵N will result in characteristic splitting patterns and chemical shift changes that confirm the isotopic labeling.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for Uric acid-¹³C,¹⁵N₃, from the receipt of the material to the final quality control approval.

Caption: Workflow for Uric acid-¹³C,¹⁵N₃ Certificate of Analysis.

Analytical Testing Relationship

This diagram shows the relationship between the different analytical tests performed and the quality attributes they verify for Uric acid-¹³C,¹⁵N₃.

Caption: Relationship between analytical tests and quality attributes.

A Technical Guide to High-Purity Uric Acid-13C,15N3 for Researchers

For researchers, scientists, and drug development professionals, the use of high-purity, isotopically labeled compounds is crucial for accurate and reliable experimental results. This in-depth technical guide focuses on Uric acid-13C,15N3, a stable isotope-labeled form of uric acid, providing a comprehensive overview of its commercial suppliers, technical specifications, and applications in metabolic research.

Uric acid, the terminal product of purine metabolism in humans, is a key biomarker for various physiological and pathological conditions. The use of this compound as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis allows for precise measurement and a deeper understanding of purine metabolic pathways.

Commercial Suppliers and Technical Specifications

A variety of commercial suppliers offer high-purity this compound. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.

| Supplier | Catalog Number | Chemical Purity | Isotopic Enrichment (13C) | Isotopic Enrichment (15N) | Formulation | Available Sizes |

| MedchemExpress | HY-B2130S | 99.20% | Not Specified | Not Specified | Solid | 1 mg, 5 mg, 10 mg |

| Cambridge Isotope Laboratories | CNLM-10617 | ≥95% (CP) | 98% (at 2-position) | 98% (at 1,3,7-positions) | Solid | 1 mg |

| Cayman Chemical | 2421217-23-2 | ≥95% | Not Specified | Not Specified | Solid | 1 mg |

| Sigma-Aldrich | 907804 | ≥95% (CP) | ≥98 atom % | ≥98 atom % | Powder | 1 mg |

| Apollo Scientific | 54-OR1075470 | 98% | Not Specified | Not Specified | Solid | 1 mg |

The Role of Uric Acid in Purine Metabolism

Uric acid is the final product of the breakdown of purines, which are essential components of nucleotides. Understanding this metabolic pathway is fundamental to appreciating the utility of labeled uric acid in research. The pathway involves a series of enzymatic reactions that convert purine nucleosides into hypoxanthine and xanthine, which are then oxidized to uric acid by xanthine oxidase.

Experimental Protocols: Quantification of Uric Acid using LC-MS/MS

The use of this compound as an internal standard is critical for the accurate quantification of endogenous uric acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the unlabeled analyte and is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Sample Preparation

-

Thawing and Spiking: Thaw biological samples (e.g., serum, plasma, urine) on ice. To a known volume of the sample (e.g., 100 µL), add a precise amount of this compound internal standard solution.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Uric Acid (unlabeled): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 169 -> 124 in negative mode).

-

This compound (labeled): Monitor the corresponding shifted transition (e.g., m/z 173 -> 127 in negative mode, assuming labeling at one 13C and three 15N positions).

-

-

Data Analysis

Quantify the endogenous uric acid concentration by calculating the peak area ratio of the unlabeled uric acid to the this compound internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled uric acid and a fixed concentration of the internal standard.

Application in Metabolic Flux Analysis

While specific studies detailing the use of this compound for metabolic flux analysis are not abundant in the readily available literature, the principles of stable isotope tracing are well-established. In such an experimental setup, a labeled precursor further up the purine synthesis pathway (e.g., 13C,15N-glycine or 13C,15N-glutamine) would be introduced to cells or an organism. The rate of incorporation of the heavy isotopes into the uric acid pool would then be measured over time using mass spectrometry.

This approach allows researchers to:

-

Determine the rate of de novo purine synthesis.

-

Investigate the effects of drugs or genetic modifications on purine metabolism.

-

Elucidate the contribution of different precursors to the purine pool.

The logical relationship for such an experiment is outlined below.

Conclusion

High-purity this compound is an indispensable tool for researchers in the fields of drug development, clinical diagnostics, and metabolic research. Its use as an internal standard ensures the accuracy and precision of uric acid quantification, while its potential as a tracer opens up avenues for detailed investigation of purine metabolism dynamics. The information provided in this guide serves as a valuable resource for scientists seeking to employ this powerful analytical tool in their research endeavors.

The Isotopic Fingerprint: A Technical Guide to Uric Acid-13C,15N3 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of isotopically labeled uric acid, specifically Uric acid-13C,15N3, in the field of metabolic research. This stable isotope-labeled compound serves as a powerful tool for elucidating the complexities of purine metabolism, quantifying metabolic fluxes, and investigating the pathophysiology of various metabolic disorders, including gout and hyperuricemia. Its use as a tracer and an internal standard in advanced analytical techniques provides researchers with unparalleled precision and accuracy in their investigations.

Core Applications of this compound

The unique stable isotope composition of this compound allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property underpins its two primary applications in metabolic research:

-

Metabolic Tracer: this compound can be introduced into a biological system (in vivo or in vitro) to trace the metabolic fate of uric acid. By monitoring the incorporation of the 13C and 15N labels into various metabolites over time, researchers can quantitatively assess the rates of uric acid production, excretion, and turnover. This approach, known as metabolic flux analysis (MFA), provides a dynamic view of purine metabolism under different physiological and pathological conditions.[1] Stable isotope tracing techniques, particularly with 13C and 15N tracers, are considered the most accurate and widely used methods in MFA.[2]

-

Internal Standard: In analytical chemistry, particularly in quantitative mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an ideal internal standard.[1] Because it is chemically identical to endogenous uric acid, it co-elutes and ionizes similarly, but its distinct mass allows for separate detection. By adding a known amount of the labeled standard to a biological sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate and precise quantification of endogenous uric acid levels.

Quantitative Data from Metabolic Studies

The use of isotopically labeled uric acid has generated valuable quantitative data on its kinetics in humans. These studies are crucial for understanding the metabolic basis of hyperuricemia and for evaluating the efficacy of urate-lowering therapies.

| Parameter | Subject Group | Tracer Used | Uric Acid Pool Size (mg) | Uric Acid Turnover Rate (mg/day) | Reference |

| Miscible Pool | Normal Subjects (low purine diet) | Isotope uric acid | 767 - 1650 | 498 - 1392 | [3] |

| Miscible Pool | Gout Patients | Isotope uric acid | Very High | - | [3] |

| Miscible Pool & Turnover | 3 Normal Subjects (purine-free diet) | 15N-uric acid | - | Increased with purine diet | [4] |

| Pool Size & Turnover | 7 Myocardial Infarction Patients | 2-C14 uric acid | Elevated in 6 of 7 patients (36.9 to 79.6 mg/kg) | Increased (1036 to 2772) | [5] |

| Pool Size & Turnover | 2 Control Subjects | 2-C14 uric acid | 12.6 and 16.8 mg/kg | 612 and 872 | [5] |

Experimental Protocols

Quantification of Uric Acid in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a common method for the accurate measurement of uric acid concentrations in serum or plasma.

A. Sample Preparation

-

Spiking with Internal Standard: To a known volume of serum or plasma (e.g., 100 µL), add a precise amount of this compound solution of a known concentration.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 1:2 or 1:3 ratio of sample to solvent), to the sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the uric acid and the internal standard.

-

Dilution (if necessary): The supernatant may be diluted with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

-

Transfer to Autosampler Vial: Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Separation:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: A standard flow rate for analytical LC is often in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected onto the column.

-

-

Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for uric acid analysis, although positive mode has also been reported.[6][7]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify uric acid and its labeled internal standard. This involves monitoring specific precursor-to-product ion transitions.

-

Uric Acid: The precursor ion [M-H]⁻ at m/z 167 is fragmented, and a specific product ion (e.g., m/z 124) is monitored.[7]

-

Uric acid-1,3-15N2: The precursor ion [M-H]⁻ at m/z 169 is fragmented, and a corresponding product ion (e.g., m/z 125) is monitored.[7]

-

Note: The exact m/z values for this compound would depend on the specific labeling pattern.

-

-

C. Data Analysis

-

Peak Integration: Integrate the peak areas for both the endogenous uric acid and the this compound internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the endogenous uric acid to the peak area of the internal standard.

-

Quantification: Determine the concentration of uric acid in the original sample by comparing the calculated ratio to a standard curve generated using known concentrations of unlabeled uric acid and a fixed concentration of the internal standard.

Determination of Uric Acid Pool Size and Turnover Rate

This protocol describes a typical in vivo experiment to measure whole-body uric acid kinetics.

A. Experimental Procedure

-

Subject Preparation: Subjects are typically placed on a purine-restricted diet for a period before and during the study to minimize dietary contributions to the uric acid pool.

-

Tracer Administration: A precisely weighed amount of isotopically labeled uric acid (e.g., 15N-uric acid) is administered intravenously.

-

Serial Sampling: Blood and/or urine samples are collected at multiple time points over a period of several days following the tracer administration.

-

Sample Analysis: The concentration and isotopic enrichment of uric acid in the collected plasma and urine samples are determined using mass spectrometry (GC-MS or LC-MS/MS).

B. Data Analysis and Calculation

-

Isotopic Enrichment Decay Curve: The decline in the isotopic enrichment of uric acid in the plasma or urine over time is plotted. This decay curve is typically fitted to a mathematical model (often a multi-exponential function) to describe the kinetics of the tracer.

-

Uric Acid Pool Size Calculation: The miscible pool of uric acid is calculated by dividing the amount of the administered isotopic tracer by the isotopic enrichment of uric acid at time zero (extrapolated from the decay curve).

-

Uric Acid Turnover Rate Calculation: The turnover rate of the uric acid pool is calculated from the rate of disappearance of the isotopic tracer from the pool, as determined from the decay curve.

Visualizing Metabolic Pathways and Relationships

Purine Metabolism Pathway

The following diagram illustrates the key steps in the de novo synthesis and degradation of purines, culminating in the production of uric acid.

Caption: De novo synthesis and degradation pathways of purine metabolism leading to uric acid.

NLRP3 Inflammasome Activation by Monosodium Urate Crystals

This diagram depicts the signaling cascade initiated by monosodium urate (MSU) crystals, leading to an inflammatory response, a key process in gout.[1][5][8][9][10]

Caption: Activation of the NLRP3 inflammasome in a macrophage by monosodium urate crystals.

Renal Uric Acid Transport

This diagram illustrates the key transporters involved in the reabsorption and secretion of uric acid in the renal proximal tubule.

Caption: Key transporters mediating uric acid reabsorption and secretion in the kidney.

References

- 1. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Multifaceted Nexus of Uric Acid and Health: A Review of Recent Studies on Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of dietary purines on pool size, turnover, and excretion of uric acid during balance conditions. Isotope studies using 15N-uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvkc.nl [nvkc.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Uric Acid-13C,15N3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Uric acid-13C,15N3, a stable isotope-labeled internal standard crucial for the accurate quantification of uric acid in various biological matrices. This document details experimental protocols for its use in mass spectrometry-based applications and illustrates its central role in the context of the purine metabolism pathway.

Core Physical and Chemical Properties

This compound is a synthetic, non-radioactive isotopologue of uric acid. The incorporation of one carbon-13 and three nitrogen-15 atoms results in a mass shift that allows for its clear differentiation from endogenous uric acid in mass spectrometric analyses. This property is fundamental to its application in isotope dilution mass spectrometry (IDMS), a gold-standard method for quantitative analysis.[1]

| Property | Value | Reference |

| Molecular Formula | C₄[¹³C]H₄N[¹⁵N]₃O₃ | [1] |

| Molecular Weight | 172.1 g/mol | [1] |

| CAS Number | 2421217-23-2 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water | [1] |

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of uric acid concentrations in biological samples such as serum, plasma, and urine.[2][3][4][5] The principle of IDMS relies on the addition of a known amount of the stable isotope-labeled standard to a sample. The ratio of the endogenous analyte to the labeled standard is then measured by mass spectrometry. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[2][4]

Below is a generalized workflow for the quantification of uric acid using this compound as an internal standard.

Caption: General workflow for uric acid quantification.

Detailed Experimental Protocol: Quantification of Uric Acid in Human Serum by LC-MS/MS

This protocol is a composite methodology based on established isotope dilution mass spectrometry methods for uric acid quantification.[3][6][7][8]

Materials and Reagents

-

This compound

-

Uric Acid (unlabeled standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human serum samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of ultrapure water.

-

Uric Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled uric acid in a known volume of ultrapure water.

-

Working Solutions: Prepare a series of calibration curve standards by serially diluting the uric acid standard stock solution. Prepare a working internal standard solution by diluting the this compound stock solution.

Sample Preparation

-

Spiking: To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add a precise volume of the this compound working internal standard solution.

-

Protein Precipitation: Add a volume of cold methanol (typically 3-4 times the sample volume) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed for separation.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used. Negative mode is often preferred for uric acid.[3][8]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled uric acid and this compound.

-

Uric Acid (unlabeled): The precursor ion [M-H]⁻ is m/z 167.0, with a common product ion being m/z 124.0.[8]

-

This compound: The precursor ion [M-H]⁻ will be shifted according to the number of isotopes. For this compound, the expected precursor ion would be m/z 171. A corresponding shifted product ion would be monitored. For a similar compound, [1,3-¹⁵N₂]uric acid, the transition m/z 169.0 → 125.0 is used.[7][8]

-

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the unlabeled uric acid to the this compound internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Role in Metabolic Pathway Analysis: Purine Metabolism

Uric acid is the final product of purine metabolism in humans.[9][10][11] The pathway involves the breakdown of purine nucleotides (adenosine and guanosine) into hypoxanthine and xanthine, which are then oxidized to uric acid by the enzyme xanthine oxidase.[9] By using isotopically labeled precursors, such as labeled glycine or adenine, and tracing the incorporation of the labels into uric acid, researchers can study the dynamics of purine biosynthesis and catabolism. This compound can serve as a crucial standard for accurately measuring the total uric acid pool during such tracer studies.

The following diagram illustrates the key steps in the purine degradation pathway leading to the formation of uric acid.

Caption: Key steps in purine degradation to uric acid.

Conclusion

This compound is an indispensable tool for researchers in the fields of clinical chemistry, metabolomics, and drug development. Its well-defined physical and chemical properties, coupled with its application as an internal standard in highly sensitive and specific analytical methods like LC-MS/MS, enables the accurate and reliable quantification of uric acid. This capability is essential for studying the role of uric acid in various physiological and pathological processes, including gout, kidney disease, and metabolic syndrome. The detailed protocol and pathway information provided in this guide serve as a valuable resource for scientists utilizing this important analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of uric acid in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvkc.nl [nvkc.nl]

- 8. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Intracellular and Extracellular Uric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purine metabolism - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. njms.rutgers.edu [njms.rutgers.edu]

The Dynamics of Uric Acid Metabolism: An In-depth Technical Guide to Stable Isotope Labeling with Uric acid-13C,15N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling with Uric acid-13C,15N3 for studying uric acid metabolism. This powerful technique offers a precise and dynamic window into the production, excretion, and pool size of uric acid, a molecule of significant interest in a range of pathologies, from gout to cardiovascular and renal diseases.

Introduction: Uric Acid as a Key Metabolic Biomarker

Uric acid is the final product of purine metabolism in humans.[1][2] Its concentration in the body is a delicate balance between production, primarily in the liver from the breakdown of purines from both endogenous (cellular turnover) and exogenous (dietary) sources, and excretion, which occurs mainly through the kidneys (about two-thirds) and the intestines (about one-third).[1]

Elevated levels of uric acid, a condition known as hyperuricemia, are a well-established risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[1] Furthermore, a growing body of evidence links hyperuricemia to a variety of other conditions, including hypertension, cardiovascular disease, and chronic kidney disease. This has intensified the interest in understanding the intricate details of uric acid kinetics in both healthy and diseased states.

Stable isotope labeling, utilizing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a safe and highly accurate method for tracing the metabolic fate of molecules in vivo. Uric acid labeled with these heavy isotopes, such as this compound, can be introduced into a biological system and distinguished from the endogenous, unlabeled uric acid by mass spectrometry. This allows for the precise measurement of key kinetic parameters, including uric acid pool size, turnover rate, production rate, and excretion pathways.

The Metabolic Pathway of Uric Acid

Uric acid is the terminal product of the catabolism of purine nucleotides (adenosine and guanosine). The metabolic pathway involves several key enzymatic steps, with xanthine oxidase playing a central role in the final two reactions: the conversion of hypoxanthine to xanthine and then xanthine to uric acid.

Caption: Simplified metabolic pathway of uric acid formation from purine precursors.

Principles of Stable Isotope Labeling for Uric Acid Kinetics

The core principle of stable isotope labeling for kinetic studies is the introduction of a known amount of a labeled tracer, in this case, this compound, into the system. This tracer is chemically identical to the endogenous uric acid but has a greater mass due to the presence of the heavy isotopes. By measuring the ratio of the labeled to unlabeled uric acid over time in biological samples (e.g., plasma, urine), it is possible to determine the rate at which the endogenous uric acid pool is being turned over.

This technique, often referred to as isotope dilution mass spectrometry, allows for the calculation of several key kinetic parameters:

-

Uric Acid Pool Size: The total amount of uric acid in the body that is readily exchangeable.

-

Turnover Rate: The fraction of the uric acid pool that is replaced per unit of time.

-

Production Rate: The rate at which new uric acid is being synthesized.

-

Excretion Rate: The rate at which uric acid is being eliminated from the body.

Experimental Protocols

In Vivo Stable Isotope Tracer Study for Uric Acid Kinetics

This protocol provides a general framework for an in vivo study to determine uric acid pool size and turnover rate. Specific details may need to be adapted based on the research question and study population.

Objective: To measure the in vivo kinetics of uric acid using a stable isotope tracer.

Materials:

-

This compound (sterile, pyrogen-free solution for intravenous administration)

-

Equipment for intravenous infusion

-

Blood collection tubes (e.g., EDTA or heparinized)

-

Urine collection containers

-

Centrifuge

-

-80°C freezer for sample storage

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Protocol:

-

Subject Preparation: Subjects should be in a metabolic steady state. This often involves an overnight fast and adherence to a standardized diet for a period leading up to the study to minimize fluctuations from dietary purine intake.

-

Baseline Sampling: Collect baseline blood and urine samples before the administration of the tracer.

-

Tracer Administration: Administer a precisely known amount of this compound intravenously. This can be given as a single bolus injection.

-

Serial Sampling: Collect blood samples at timed intervals after the tracer administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). The exact timing will depend on the expected turnover rate of uric acid. Collect all urine produced during the study period, often in 24-hour intervals.

-

Sample Processing:

-

Blood: Centrifuge blood samples to separate plasma. Immediately freeze the plasma at -80°C until analysis.

-

Urine: Measure the total volume of each urine collection period and store aliquots at -80°C.

-

-

Sample Analysis by LC-MS/MS: Determine the concentration and isotopic enrichment of uric acid in plasma and urine samples using a validated LC-MS/MS method (see section 4.2).

-

Kinetic Modeling: Calculate the uric acid pool size and turnover rate from the decay curve of the isotopic enrichment in the plasma or the cumulative excretion of the tracer in the urine using appropriate compartmental models.

LC-MS/MS Method for Quantification of Uric Acid and its Isotopologues

This method is designed for the accurate quantification of uric acid and its ¹³C and ¹⁵N-labeled isotopologues in plasma.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add a known amount of an internal standard (e.g., a different isotopologue of uric acid not used as the primary tracer). Add 300 µL of cold methanol to precipitate proteins.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Setting |

| Chromatography Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate uric acid from other plasma components |

| Flow Rate | e.g., 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Spectrometer | Triple quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Unlabeled Uric Acid: e.g., m/z 169 -> 141 (positive mode) |

| Labeled Uric Acid (¹³C,¹⁵N₃): Monitor the appropriate mass shift |

Data Presentation

The following table summarizes data from a study investigating the influence of dietary purines on uric acid kinetics in healthy subjects using a ¹⁵N-uric acid tracer.[3]

| Condition | Uric Acid Pool Size (mg) | Uric Acid Turnover (mg/day) |

| Purine-Free Diet | ||

| Subject 1 (Male) | 980 | 580 |

| Subject 2 (Male) | 1150 | 650 |

| Subject 3 (Female) | 750 | 480 |

| With Dietary Purines | ||

| Subject 1 (Male) | 1250 | 850 |

| Subject 2 (Male) | 1400 | 980 |

| Subject 3 (Female) | 880 | 720 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope labeling study of uric acid kinetics.

References

- 1. High plasma uric acid concentration: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. Influence of dietary purines on pool size, turnover, and excretion of uric acid during balance conditions. Isotope studies using 15N-uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Uric Acid-¹³C,¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Uric acid-¹³C,¹⁵N₃, a stable isotope-labeled compound used as an internal standard for the quantification of uric acid in biological samples.[1][2] Due to the limited availability of a specific safety data sheet (SDS) for Uric acid-¹³C,¹⁵N₃, this document primarily draws upon information from the SDS of unlabeled uric acid, as the toxicological properties are not expected to differ significantly.

Product Identification and Properties

Uric acid-¹³C,¹⁵N₃ is a labeled form of uric acid, an end product of purine metabolism.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄[¹³C]H₄N[¹⁵N]₃O₃ | [1] |

| Molecular Weight | 172.1 g/mol | [1] |

| Appearance | Solid, Off-white powder | [3] |

| Purity | ≥95% to ≥99% | [1][4][5] |

| Melting Point | >300 °C | [3][6] |

| Solubility | Soluble in water | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. | [1] |

| Storage Temperature | -20°C or room temperature away from light and moisture. | [1][4][5] |

Hazard Identification and Toxicological Profile

Acute Effects:

-

Inhalation: Inhalation of dust may cause respiratory irritation.[6]

-

Skin Contact: Prolonged or frequent contact may cause skin irritation.[6]

-

Eye Contact: May cause eye irritation.[6]

-

Ingestion: Not expected to be harmful in small quantities.

Chronic Effects: No data is available on the long-term effects of exposure to Uric acid-¹³C,¹⁵N₃.

Quantitative Toxicological Data: Specific LD50 or LC50 data for Uric acid-¹³C,¹⁵N₃ or unlabeled uric acid are not provided in the reviewed safety data sheets.

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Use in a well-ventilated area.[3]

-

A fume hood is recommended for procedures that may generate dust.

Personal Protective Equipment

The selection of PPE depends on the potential for exposure. The following diagram illustrates a logical approach to PPE selection.

Caption: PPE selection workflow based on exposure risk.

| PPE | Standard | Recommendation |

| Eye/Face Protection | ANSI Z87.1 | Safety glasses with side shields or goggles.[6][7] |

| Skin Protection | EN 374 | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[7] |

| Respiratory Protection | NIOSH/MSHA approved | A respirator is not typically required under normal use with adequate ventilation. If dust is generated, a P1 particulate filter respirator is recommended.[3][7] |

First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[7] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, get medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[7] |

Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup.

Caption: Experimental workflow for handling a chemical spill.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of Uric acid-¹³C,¹⁵N₃.

-

Storage Temperature: Store at -20°C for long-term stability (≥ 4 years).[1] Some suppliers recommend storage at room temperature away from light and moisture.[4][5]

-

Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[3][8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[3][8]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines a general procedure for the safe preparation of a standard solution of Uric acid-¹³C,¹⁵N₃ for use in quantitative analysis.

Materials:

-

Uric acid-¹³C,¹⁵N₃ solid

-

Appropriate solvent (e.g., deionized water)

-

Calibrated analytical balance

-

Volumetric flask

-

Pipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE) as outlined in Section 3.2

Procedure:

-

Preparation: Work in a well-ventilated area, preferably a fume hood, especially when handling the powdered form.

-

Weighing: Accurately weigh the desired amount of Uric acid-¹³C,¹⁵N₃ using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of the desired volume.

-

Solubilization: Add a portion of the solvent to the flask and gently swirl or vortex to dissolve the solid completely.

-

Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared solution in a tightly sealed container at the appropriate temperature, protected from light.

This guide is intended to provide comprehensive safety and handling information for Uric acid-¹³C,¹⁵N₃ based on currently available data. Researchers should always consult the most recent Safety Data Sheet provided by the supplier and adhere to all institutional safety protocols.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. Uric acid (2-¹³C, 98%; 1,3,7-¹âµNâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Uric acid (2-¹³C, 98%; 1,3,7-¹âµNâ, 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-10617-0.001 [isotope.com]

- 6. static.mercateo.com [static.mercateo.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. isotope.com [isotope.com]

Methodological & Application

Application Note: Quantification of Uric Acid in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of uric acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for clinical research and drug development applications where reliable uric acid quantification is required.

Introduction

Uric acid is the final product of purine metabolism in humans. Abnormal levels of uric acid in the body are associated with several pathological conditions, including gout, hyperuricemia, and kidney disease. Therefore, the accurate and precise measurement of uric acid in biological matrices is of significant clinical and research interest. LC-MS/MS has become the gold standard for small molecule quantification due to its high sensitivity, selectivity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as Uric acid-¹³C,¹⁵N₃, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][2][3]

Experimental

Materials and Reagents

-

Uric acid certified reference standard

-

Uric acid-¹³C,¹⁵N₃ internal standard (IS)

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced ethically)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)

-

Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm

Standard Solutions

Stock solutions of uric acid and Uric acid-¹³C,¹⁵N₃ were prepared in a diluent of 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amounts of the uric acid stock solution into blank human plasma. The internal standard working solution was prepared by diluting the Uric acid-¹³C,¹⁵N₃ stock solution in methanol.

Protocols

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (containing Uric acid-¹³C,¹⁵N₃ in methanol) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MRM Transitions | See Table 1 |

| Gas Temperature | 300 °C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

Table 1: MRM Transitions for Uric Acid and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Uric Acid | 167.0 | 124.0 | Negative |

| Uric Acid (alternative) | 169.1 | 141.1 | Positive |

| Uric acid-¹³C,¹⁵N₃ (IS) | 171.0 | 126.0 | Negative (Predicted) |

| Uric acid-¹³C,¹⁵N₃ (IS, alt.) | 173.1 | 144.1 | Positive (Predicted) |

Note: The optimal MRM transitions for Uric acid-¹³C,¹⁵N₃ should be determined empirically. The values provided are predicted based on the fragmentation of uric acid.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 2: Linearity of Calibration Curve

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Uric Acid | 0.5 - 200 | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| LQC | 1.5 | < 5% | < 5% | 95 - 105% |

| MQC | 75 | < 5% | < 5% | 95 - 105% |

| HQC | 150 | < 5% | < 5% | 95 - 105% |

Table 4: Recovery

| Analyte | Extraction Recovery (%) |

| Uric Acid | > 90% |

Visualizations

Caption: Experimental workflow for uric acid quantification.

Caption: Logical relationship for quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of uric acid in human plasma. The use of the stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.

References

GC-MS protocol for uric acid analysis with Uric acid-13C,15N3 internal standard

For Researchers, Scientists, and Drug Development Professionals

Quantitative Determination of Uric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope Labeled Internal Standard

This application note provides a detailed protocol for the sensitive and specific quantification of uric acid in biological samples, such as serum and urine, using gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Uric acid-¹³C,¹⁵N₃, to ensure high accuracy and precision, making it suitable for clinical research, metabolomics studies, and drug development applications.

Uric acid is the final product of purine metabolism in humans, and its levels in biological fluids are a critical biomarker for a variety of metabolic disorders. Elevated levels of uric acid are associated with gout, renal failure, and cardiovascular diseases, while lower levels can be indicative of other health issues. Accurate and reliable quantification of uric acid is therefore essential for both clinical diagnostics and biomedical research.

This method is based on the derivatization of uric acid to a more volatile and thermally stable compound, followed by separation and detection using GC-MS. The use of an isotopic internal standard that co-elutes with the analyte of interest allows for correction of variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents

-

Uric Acid (analytical standard)

-

Uric acid-¹³C,¹⁵N₃ (internal standard)

-

Anion-exchange resin (e.g., AG 1-X8)[1]

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Ethyl acetate

-

Methanol

-

Formic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Biological matrix (serum or urine)

Sample Preparation

A robust sample preparation protocol is crucial for removing interferences and ensuring accurate quantification. The following procedure includes an ion-exchange chromatography step to isolate uric acid from the complex biological matrix.

-

Internal Standard Spiking: To 1 mL of serum or urine, add a known amount of Uric acid-¹³C,¹⁵N₃ internal standard solution.

-

Protein Precipitation (for serum samples): Add 2 mL of cold methanol to the serum sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.

-

Ion-Exchange Chromatography:

-

Condition an anion-exchange column (e.g., AG 1-X8, 100-200 mesh, chloride form) by washing with 1 M NaOH, followed by deionized water until the eluent is neutral, and then equilibrate with 0.1 M formic acid.

-

Load the supernatant (from serum) or the diluted urine sample onto the column.

-

Wash the column with deionized water to remove neutral and cationic compounds.

-

Elute uric acid and the internal standard with 0.1 M HCl.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.

Derivatization

To increase volatility for GC analysis, uric acid and its internal standard are derivatized to their trimethylsilyl (TMS) ethers.

-

To the dried residue from the previous step, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

-

Gas Chromatograph (GC) Parameters:

-

Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 15°C/min.

-

Ramp to 300°C at 30°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

-

Selected Ion Monitoring (SIM) Parameters:

-

Uric Acid (Tetra-TMS derivative): The molecular weight of the tetra-TMS derivative of uric acid is 456.8 g/mol . Key ions to monitor include the molecular ion (M⁺) at m/z 456 and a characteristic fragment ion at m/z 441 (M-15)⁺.

-

Uric acid-¹³C,¹⁵N₃ (Tetra-TMS derivative): The molecular weight of the tetra-TMS derivative of Uric acid-¹³C,¹⁵N₃ will be increased by 4 Da (one ¹³C and three ¹⁵N atoms). Therefore, the ions to monitor are m/z 460 (M⁺) and m/z 445 (M-15)⁺.

-

Data Presentation

The following tables summarize the expected quantitative performance of this GC-MS method. The data is compiled from typical validation results for similar analytical methods.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Uric Acid | 0.5 - 100 | > 0.995 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Uric Acid | 0.1 | 0.5 |

Table 3: Accuracy and Precision

| Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |

| 1 | 95 - 105 | < 15 |

| 10 | 98 - 102 | < 10 |

| 50 | 98 - 102 | < 5 |

Table 4: Recovery

| Matrix | Recovery (%) |

| Serum | > 90 |

| Urine | > 95 |

Experimental Workflow Visualization